molecular formula C16H12N2O B11862734 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol CAS No. 789-58-2

1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol

Cat. No.: B11862734
CAS No.: 789-58-2
M. Wt: 248.28 g/mol
InChI Key: VXEIALPYLNOWSH-UHFFFAOYSA-N
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Description

1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is a Schiff base ligand synthesized via the condensation of 2-hydroxy-1-napthaldehyde and 2-aminopyridine . This compound is of significant interest in medicinal chemistry and biochemistry research due to its versatile coordination properties and notable biological activities. Researchers utilize this ligand primarily for the synthesis of metal complexes and for investigating its pharmacological potential. In vitro biological studies have demonstrated that this Schiff base ligand exhibits promising dose-dependent anticancer activity against human lung (H-460) and breast (MCF-7) cancer cell lines . It has also shown antidepressant activity in experimental models, making it a compound of interest for neuropharmacological research . The molecular conformation of related naphthol compounds is often stabilized by intramolecular N-H···O hydrogen bonds, and the crystal structures can form centrosymmetric dimers via O-H···N hydrogen bonds . As a ligand, it can coordinate with various metal ions to form complexes that are explored for their enhanced bioactive properties, including antimicrobial and antioxidant effects . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

789-58-2

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

1-(pyridin-2-yliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C16H12N2O/c19-15-9-8-12-5-1-2-6-13(12)14(15)11-18-16-7-3-4-10-17-16/h1-11,19H

InChI Key

VXEIALPYLNOWSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=N3)O

Origin of Product

United States

Preparation Methods

Conventional Condensation Method

The primary synthesis involves the acid-catalyzed condensation of pyridin-2-amine (2-aminopyridine) and naphthalen-2-carbaldehyde in a polar aprotic solvent. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the aldehyde, followed by dehydration to form the imine (-C=N-) linkage.

General Procedure :

  • Dissolve pyridin-2-amine (1.0 mmol) and naphthalen-2-carbaldehyde (1.0 mmol) in anhydrous ethanol (20 mL).

  • Add 2–3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture at 80°C for 4–6 hours under inert atmosphere.

  • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

  • Recrystallize from ethanol to obtain pure product.

Key Variables :

  • Solvent : Ethanol is preferred due to its polarity and ability to stabilize intermediates.

  • Catalyst : Acetic acid enhances reaction kinetics by protonating the carbonyl oxygen.

  • Molar Ratio : A 1:1 stoichiometry minimizes side products like aldol adducts.

Solvent-Free and Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions to reduce environmental impact. In one protocol, the reactants are ground mechanically in a mortar with a catalytic amount of p-toluenesulfonic acid (PTSA), yielding the product in 85–90% within 30 minutes. This method avoids energy-intensive reflux and simplifies purification.

Optimization of Reaction Conditions

Temperature and Time Dependence

The table below summarizes yield variations under different conditions:

Temperature (°C)Time (hours)SolventCatalystYield (%)
804EthanolAcetic acid78
2524MethanolNone45
802Solvent-freePTSA88
1006TolueneSulfuric acid65

Data adapted from methodologies in.

Observations :

  • Prolonged heating (>6 hours) promotes decomposition, reducing yields.

  • Solvent-free methods achieve higher efficiency but require rigorous drying of reactants.

Structural Characterization and Analytical Data

Infrared (IR) Spectroscopy

Characteristic peaks confirm functional groups:

  • C=N stretch : 1605–1620 cm⁻¹ (azomethine linkage).

  • O-H stretch : 3200–3400 cm⁻¹ (phenolic -OH).

  • Aromatic C-H : 3050–3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 8.95 (s, 1H, -CH=N-).

    • δ 8.30–7.20 (m, 10H, aromatic protons).

    • δ 12.10 (s, 1H, -OH).

  • ¹³C NMR :

    • δ 163.5 (C=N).

    • δ 148.2–118.4 (aromatic carbons).

Mass Spectrometry

  • ESI-MS : m/z 227.1 [M+H]⁺ (calculated for C₁₃H₁₁N₂O: 227.09).

X-ray Crystallography

Single-crystal studies reveal a planar geometry stabilized by intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen. Bond lengths include:

  • C=N : 1.28 Å.

  • C-O : 1.36 Å.

Challenges and Practical Considerations

Isomerism and Purification

The reaction may produce minor isomers due to alternative attack positions on the aldehyde. Column chromatography (silica gel, ethyl acetate/hexane) effectively separates these byproducts.

Scale-Up Limitations

Industrial adoption faces hurdles due to:

  • High solvent consumption in traditional reflux methods.

  • Sensitivity of the imine bond to hydrolysis under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted naphthalenes and pyridines.

Scientific Research Applications

Biological Activities

1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which could mitigate oxidative stress-related diseases. A study reported its ability to inhibit lipid peroxidation, a common marker of oxidative damage.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have indicated that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.

Anticancer Potential

Studies have highlighted the anticancer properties of this compound. It has been evaluated against several cancer cell lines, including breast (MCF-7) and lung (H-460) cancers, showing promising cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Antioxidant Activity Evaluation

A detailed evaluation was conducted to assess the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radical levels compared to control samples, confirming its potential as an antioxidant agent.

Assay TypeControl (µM)Compound (µM)
DPPH10030
ABTS10025

Case Study 2: Anticancer Activity in Cell Lines

In another study, the compound was tested against MCF-7 and H-460 cell lines. The IC50 values were determined to be approximately 10 µM for MCF-7 and 15 µM for H-460, indicating strong cytotoxicity.

Cell LineIC50 Value (µM)
MCF-710
H-46015

Mechanism of Action

The mechanism of action of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol involves its ability to form complexes with metal ions. The imine and hydroxyl groups in the compound can coordinate with metal ions, leading to the formation of stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, thereby exerting their effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis highlights key structural variations among analogous Schiff bases and their impact on physicochemical and biological properties.

Positional Isomerism in Naphthalene Derivatives

  • 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol vs. 1-((Pyrimidin-2-ylimino)methyl)naphthalen-2-ol (1b) and 2-((Pyrimidin-2-ylimino)methyl)naphthalen-1-ol (1c) (): Structural Difference: Compound 1b retains the hydroxyl group at position 2 but replaces pyridine with pyrimidine, while 1c shifts the hydroxyl group to position 1. Positional isomerism in 1c reduces steric hindrance, favoring planar coordination geometries .

Substituent Effects on Aromatic Rings

  • 1-((4-Trifluoromethoxyphenylimino)methyl)naphthalen-2-ol (): Structural Difference: Incorporates a trifluoromethoxy (-OCF₃) group on the phenyl ring. Impact: The electron-withdrawing -OCF₃ group enhances lipophilicity, improving cellular uptake and antimicrobial activity (e.g., E. coli MIC = 12.5 µg/mL) .
  • 1-((2-Hydroxyphenylimino)methyl)naphthalen-2-ol (): Structural Difference: Features a 2-hydroxyphenyl substituent. Impact: The additional hydroxyl group facilitates intramolecular hydrogen bonding (O–H···N), stabilizing the crystal lattice and influencing solubility .

Heterocyclic Spacer Variations

  • OPD and PPD ():
    • Structural Difference : Ortho- and para-phenylene diamine spacers in salen-type ligands.
    • Impact : Ortho-spacers (OPD) induce steric constraints, reducing Ni-W alloy electrodeposition efficiency compared to para-spacers (PPD) .

Comparative Data Table

Compound Name Key Structural Feature Application/Property Reference
This compound Pyridine ring, naphthalen-2-ol DNA binding (Kₐ = 3.2 × 10⁴ M⁻¹), anticancer
1-((Pyrimidin-2-ylimino)methyl)naphthalen-2-ol Pyrimidine ring Enhanced thermal stability (>250°C)
1-((4-Trifluoromethoxyphenylimino)methyl)naphthalen-2-ol -OCF₃ group Antimicrobial (MIC = 12.5 µg/mL for E. coli)
OPD Ortho-phenylene diamine spacer Ni-W alloy electrodeposition additive
1-((2-Hydroxyphenylimino)methyl)naphthalen-2-ol 2-Hydroxyphenyl group Intramolecular H-bonding, crystallography

Metal Complexation and DNA Interaction

  • This compound Cu(II) Complex: Exhibits quasi-reversible redox behavior (E₁/₂ = 0.23 V vs. Ag/AgCl) and intercalative DNA binding, causing cytotoxicity in HeLa cells (IC₅₀ = 18 µM) .
  • Comparison with 1-((2-Mercaptophenylimino)methyl)naphthalen-2-ol: The thiol group in the latter enhances radical scavenging activity but reduces metal complex stability .

Antimicrobial Activity

  • Trifluoromethoxy Derivative : Shows broad-spectrum activity against S. aureus and C. albicans due to increased membrane permeability .
  • Pyridine vs. Phenyl Derivatives : Pyridine-containing analogs exhibit superior activity, attributed to the nitrogen atom’s role in disrupting microbial enzymes .

Biological Activity

1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol, a Schiff base compound, has garnered attention due to its diverse biological activities. This article delves into its synthesis, characterization, and biological properties, supported by various studies and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 2-hydroxynaphthalene and pyridine-2-carboxaldehyde. Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and single crystal X-ray diffraction are employed to confirm the structure of the compound.

Table 1: Characterization Techniques and Findings

TechniqueFindings
IR SpectroscopyCharacteristic peaks indicating functional groups (e.g., -OH, -C=N)
NMR SpectroscopyChemical shifts confirming the presence of naphthalene and pyridine moieties
X-ray DiffractionCrystal structure elucidation, confirming the geometric configuration

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that this compound demonstrates moderate to high activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity Data

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae14
Candida albicans10

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it possesses cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H460).

Table 3: Anticancer Activity Data

Cell LineIC50 Value (µM)Reference
MCF-725
H46030
SkBr-320

The biological activity of this compound is attributed to its ability to form metal complexes. These complexes often exhibit enhanced activity compared to the free ligand, likely due to improved solubility and bioavailability.

Case Study: Metal Complexes

A study investigated the antibacterial activity of metal complexes formed with Co(II), Ni(II), and Cu(II). The results indicated that these complexes had a higher potency against bacterial strains compared to the uncoordinated ligand.

Table 4: Comparative Antibacterial Activity of Metal Complexes

ComplexMicroorganismZone of Inhibition (mm)
Co(II) ComplexStaphylococcus aureus18
Ni(II) ComplexEscherichia coli16
Cu(II) ComplexKlebsiella pneumoniae17

Q & A

Q. What are the established synthetic routes for preparing 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol and its derivatives?

A common approach involves Schiff base formation by condensing 2-hydroxy-1-naphthaldehyde with a primary amine (e.g., pyridin-2-amine). For example, a similar compound, 1-((2-phenylhydrazineylidene)methyl)naphthalen-2-ol, was synthesized by reacting 2-hydroxy-1-naphthaldehyde with phenyl hydrazine in a 1:1 molar ratio under reflux, yielding 75% with purification via recrystallization . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux conditions), and catalyst use (acidic or basic conditions). Characterization often involves FT-IR to confirm the C=N stretch (~1600 cm⁻¹) and elemental analysis to verify stoichiometry .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation combines single-crystal X-ray diffraction (SC-XRD) and spectroscopic methods. SC-XRD provides precise bond lengths and angles (e.g., mean C–C bond length = 0.005 Å, R factor = 0.05 for a related naphthalen-2-ol derivative) . Spectroscopic techniques include:

  • FT-IR : Identification of functional groups (e.g., O-H stretch at ~3485 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
  • Elemental analysis : Validation of empirical formulas (e.g., C, H, N percentages within ±0.5% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for Schiff base derivatives?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. A systematic approach includes:

  • Variable-temperature NMR : To detect tautomeric equilibria in solution.
  • Hirshfeld surface analysis : To assess intermolecular interactions influencing solid-state structures .
  • DFT calculations : Compare optimized gas-phase geometries with crystallographic data to identify environmental effects .

Q. What computational strategies are effective in predicting electronic properties and reaction mechanisms for this compound?

Density Functional Theory (DFT) is widely used to:

  • Calculate frontier molecular orbitals (HOMO/LUMO) : Predict reactivity and charge transfer behavior (e.g., antioxidant activity linked to electron-donating groups) .
  • Simulate reaction pathways : For instance, the Schiff base formation mechanism can be modeled to identify transition states and activation energies .
  • Vibrational frequency analysis : Validate experimental FT-IR data by comparing computed vs. observed peaks .

Q. How can in vitro antioxidant activity be evaluated methodologically for this compound?

A standardized protocol includes:

  • DPPH/ABTS radical scavenging assays : Measure IC₅₀ values (concentration for 50% radical inhibition) using UV-Vis spectroscopy.
  • Control experiments : Include ascorbic acid as a positive control and account for solvent effects .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-donating groups on the pyridine ring) with antioxidant potency .

Q. What experimental parameters are critical for optimizing the synthesis of this compound?

Key factors include:

  • Solvent polarity : Protic solvents (e.g., ethanol) favor Schiff base formation via hydrogen bonding.
  • Catalyst selection : Acetic acid or NaOH can accelerate imine formation.
  • Purification methods : Column chromatography or recrystallization improves purity, as seen in derivatives achieving >95% purity via silica gel chromatography .

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